Einecs 256-813-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

50862-89-0 |

|---|---|

Molecular Formula |

C16H35NO3 |

Molecular Weight |

289.45 g/mol |

IUPAC Name |

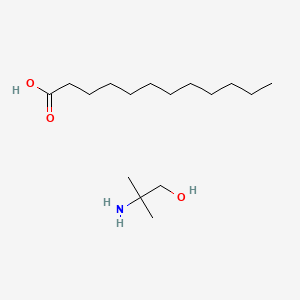

2-amino-2-methylpropan-1-ol;dodecanoic acid |

InChI |

InChI=1S/C12H24O2.C4H11NO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-4(2,5)3-6/h2-11H2,1H3,(H,13,14);6H,3,5H2,1-2H3 |

InChI Key |

DHWJXTTXOWSBFM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)O.CC(C)(CO)N |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of EINECS 256-813-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

The physicochemical properties of lauric acid and 2-amino-2-methyl-1-propanol are summarized in the tables below. These properties are essential for predicting the behavior of the resulting salt in various environments.

Lauric Acid

Lauric acid, systematically known as dodecanoic acid, is a saturated fatty acid with a 12-carbon chain.[1] It is a white, powdery solid with a faint odor of bay oil or soap.[1]

| Property | Value | Reference |

| Molecular Formula | C12H24O2 | [1] |

| Molecular Weight | 200.32 g/mol | [1] |

| Melting Point | 44 °C | [1] |

| Boiling Point | 298 °C | [1] |

| Water Solubility | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and chloroform | [1] |

| pKa | 4.9 |

2-Amino-2-methyl-1-propanol

2-Amino-2-methyl-1-propanol is a colorless liquid and a useful buffering agent in various applications.[2]

| Property | Value | Reference |

| Molecular Formula | C4H11NO | [2] |

| Molecular Weight | 89.14 g/mol | |

| Melting Point | 30-31 °C | |

| Boiling Point | 165 °C | |

| Water Solubility | Miscible | |

| Vapor Pressure | 0.1 kPa at 20 °C | |

| pKa | 9.7 at 25 °C |

Experimental Protocols

The following are summaries of standard OECD guidelines for determining key physicochemical properties. These methodologies are recommended for generating reliable and reproducible data.

Melting Point/Melting Range (OECD Guideline 102)

This guideline describes various methods for the determination of the melting point or melting range of substances. The choice of method depends on the physical state of the substance.

Capillary Method:

-

A small, finely powdered sample of the substance is introduced into a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in a heated bath or a metal block with a temperature control and a thermometer.

-

The temperature is raised at a slow, controlled rate.

-

The temperatures at which the substance begins to melt and is completely molten are recorded as the melting range.

Boiling Point (OECD Guideline 103)

This guideline provides several methods for determining the boiling point of a liquid.

Ebulliometer Method:

-

An ebulliometer, an apparatus for accurately measuring the boiling point of a liquid, is filled with the test substance.

-

The substance is heated, and the temperature of the boiling liquid and its vapor are measured.

-

The pressure is also recorded, and the boiling point is corrected to standard atmospheric pressure if necessary.

Water Solubility (OECD Guideline 105)

This guideline details methods for determining the solubility of a substance in water.

Flask Method (for solubilities > 10 mg/L):

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated at a constant temperature for a sufficient period to reach equilibrium.

-

The solution is then filtered to remove any undissolved substance.

-

The concentration of the substance in the clear aqueous phase is determined by a suitable analytical method.

Vapor Pressure (OECD Guideline 104)

This guideline describes several methods for determining the vapor pressure of a substance.

Dynamic Method (Cottrell's Method):

-

The substance is heated in a suitable apparatus, and the boiling temperature is measured at various applied pressures.

-

The vapor pressure at a given temperature is the applied pressure at which the substance boils at that temperature.

Dissociation Constant (pKa) (OECD Guideline 112)

This guideline outlines methods for determining the acid dissociation constant (pKa) of a substance in water.

Titration Method:

-

A known concentration of the substance is dissolved in water.

-

The solution is titrated with a standard solution of a strong acid or base.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is calculated from the pH at the half-equivalence point of the titration curve.

Logical Relationships

The formation of EINECS 256-813-8 from its constituent components can be visualized as a simple acid-base reaction.

Caption: Acid-base reaction forming this compound.

The experimental workflow for determining a key physicochemical property such as water solubility can be outlined as follows:

References

An In-depth Technical Guide on the Formation and Stability of 2-Amino-2-methyl-1-propanol Laurate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation and stability of 2-amino-2-methyl-1-propanol laurate, a fatty acid amide with potential applications in various scientific and industrial fields, including pharmaceuticals and cosmetics. The document details synthetic methodologies, with a focus on enzymatic catalysis, and explores the factors influencing the stability of the amide bond. Experimental protocols for synthesis and analysis are provided, alongside a summary of key quantitative data. Visual diagrams are included to illustrate reaction pathways and experimental workflows.

Introduction

2-Amino-2-methyl-1-propanol (AMP) is a versatile organic compound utilized as a pH adjuster, emulsifier, and a building block in chemical synthesis. When reacted with lauric acid, a saturated fatty acid, it forms 2-amino-2-methyl-1-propanol laurate, an N-substituted fatty acid amide, also known as N-(1-hydroxy-2-methylpropan-2-yl)dodecanamide. These amido alcohols exhibit amphiphilic properties, making them interesting candidates for applications as surfactants, emulsifiers, and formulation excipients. Understanding the formation and stability of this compound is critical for its effective application and for ensuring product quality and shelf-life.

This guide will delve into the chemical principles governing the synthesis of 2-amino-2-methyl-1-propanol laurate and the intrinsic and extrinsic factors that affect its stability over time.

Formation of 2-Amino-2-methyl-1-propanol Laurate

The formation of 2-amino-2-methyl-1-propanol laurate involves the creation of an amide bond between the amino group of 2-amino-2-methyl-1-propanol and the carboxyl group of lauric acid. This reaction can be achieved through several synthetic routes.

Chemical Synthesis

Direct amidation of carboxylic acids with amines to form amides typically requires harsh reaction conditions, such as high temperatures, which can lead to side reactions and degradation of the desired product. The use of coupling agents or activation of the carboxylic acid, for instance, by converting it to an acyl chloride, can facilitate the reaction under milder conditions. However, these methods often involve multiple steps and the use of potentially toxic reagents.

Enzymatic Synthesis

A more sustainable and selective approach for the synthesis of 2-amino-2-methyl-1-propanol laurate is through enzyme catalysis. Lipases, particularly Candida antarctica lipase B (CALB), have been shown to be highly effective in catalyzing the amidation of amino alcohols.[1][2][3][4] This enzymatic method offers several advantages, including high chemoselectivity towards N-acylation over O-acylation, mild reaction conditions, and a reduction in byproducts.[4]

The reaction can be carried out in a solvent-free system or in a suitable organic solvent. The enzyme's active site facilitates the nucleophilic attack of the amine group of AMP on the acyl donor, which can be lauric acid or its ester derivative (e.g., methyl laurate).

Logical Relationship: Synthesis Pathways

Caption: Synthesis pathways for 2-amino-2-methyl-1-propanol laurate.

Stability of 2-Amino-2-methyl-1-propanol Laurate

The stability of 2-amino-2-methyl-1-propanol laurate is primarily determined by the susceptibility of its amide bond to hydrolysis. Amide hydrolysis is the cleavage of the amide bond by water, resulting in the regeneration of the parent carboxylic acid (lauric acid) and amine (2-amino-2-methyl-1-propanol). This reaction can be catalyzed by both acids and bases.[5][6][7][8]

Factors Affecting Stability

-

pH: The rate of amide hydrolysis is significantly influenced by the pH of the medium. Both acidic and basic conditions can accelerate the degradation of the amide bond.[8] The specific pH at which the amide is most stable needs to be determined experimentally.

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, storage at lower temperatures is generally recommended to enhance the stability of 2-amino-2-methyl-1-propanol laurate.

-

Presence of Enzymes: Certain enzymes, such as proteases and amidases, can catalyze the hydrolysis of amide bonds. The presence of such enzymes in a formulation could lead to rapid degradation of the compound.

Experimental Protocols

Enzymatic Synthesis of 2-Amino-2-methyl-1-propanol Laurate

This protocol is based on established methods for the lipase-catalyzed amidation of amino alcohols.[2][4]

Materials:

-

2-Amino-2-methyl-1-propanol (AMP)

-

Lauric acid

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Organic solvent (e.g., 2-methyltetrahydrofuran, tert-butyl methyl ether)

-

Molecular sieves (optional, for anhydrous conditions)

Procedure:

-

In a reaction vessel, dissolve 2-amino-2-methyl-1-propanol and lauric acid in the chosen organic solvent. A typical molar ratio of amine to acid is 1:1 to 1.5:1.[4]

-

Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 10-20% (w/w) of the total substrate weight.[4]

-

If anhydrous conditions are desired, add activated molecular sieves to the mixture.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30-60°C) with constant agitation.[2][4]

-

Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using a suitable analytical technique (e.g., HPLC, GC-MS).

-

Upon completion of the reaction, separate the immobilized enzyme from the reaction mixture by filtration.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product using techniques such as column chromatography or crystallization.

Experimental Workflow: Enzymatic Synthesis

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chemoselective Lipase-Catalyzed Synthesis of Amido Derivatives from 5-Hydroxymethylfurfurylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Hydrolysis - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility of the Lauric Acid-2-Amino-2-Methyl-1-Propanol Compound in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound formed by the reaction of lauric acid, a saturated medium-chain fatty acid, and 2-amino-2-methyl-1-propanol (AMP), a primary alkanolamine, is an organic salt with potential applications in pharmaceuticals, cosmetics, and material science. Its utility is intrinsically linked to its solubility characteristics in various organic solvents, which dictates its formulation, processing, and ultimate performance. This technical guide provides a comprehensive overview of the solubility of the lauric acid-AMP compound, including its preparation, qualitative solubility, and detailed experimental protocols for quantitative solubility determination.

Compound Profile

Lauric Acid

Lauric acid, systematically known as dodecanoic acid, is a white, powdery solid with a faint odor of bay oil.[1] It is a saturated fatty acid with a 12-carbon chain.[1] Its solubility is largely dictated by the non-polar nature of its long hydrocarbon tail, making it soluble in many organic solvents while having limited solubility in water.[2]

2-Amino-2-methyl-1-propanol (AMP)

2-Amino-2-methyl-1-propanol is a crystalline solid or viscous liquid that is miscible with water and soluble in alcohols.[3] It is an amino alcohol used in the synthesis of various surface-active agents, pharmaceuticals, and as an emulsifying agent.[3]

Lauric Acid-AMP Compound

The reaction between lauric acid (an acid) and 2-amino-2-methyl-1-propanol (a base) results in the formation of an ammonium salt. This compound can be classified as a fatty acid alkanolamide salt or an ionic liquid, depending on its melting point. The resulting salt possesses both a non-polar fatty acid chain and a polar headgroup from the protonated amine and hydroxyl group, giving it amphiphilic properties. This amphiphilicity suggests it may exhibit solubility in a range of polar and non-polar organic solvents.[4]

Preparation of the Lauric Acid-AMP Compound

The synthesis of the lauric acid-AMP compound is a straightforward acid-base reaction. While specific protocols for this exact pairing are not extensively documented, a general method can be derived from the synthesis of other fatty acid alkanolamides.[5][6]

The reaction involves the direct combination of lauric acid and 2-amino-2-methyl-1-propanol, typically with gentle heating and stirring to ensure a complete reaction. The process can be performed with or without a solvent.

General Synthesis Protocol

-

Reactant Measurement: Accurately weigh equimolar amounts of lauric acid and 2-amino-2-methyl-1-propanol.

-

Mixing: Combine the reactants in a suitable reaction vessel equipped with a stirrer.

-

Heating: Gently heat the mixture to a temperature slightly above the melting point of lauric acid (approximately 44-46°C) to facilitate a homogeneous reaction.

-

Reaction: Continue stirring the molten mixture for a predetermined period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Cooling and Isolation: Allow the mixture to cool to room temperature. The resulting product, the lauric acid-AMP salt, should solidify.

Below is a conceptual workflow for the synthesis of the lauric acid-AMP compound.

Solubility Data

As previously mentioned, specific quantitative solubility data for the lauric acid-AMP compound in various organic solvents is scarce in the public domain. However, we can infer its likely solubility based on the properties of its constituent parts and the general behavior of fatty acid salts.

The following table summarizes the known solubility of lauric acid and 2-amino-2-methyl-1-propanol in selected organic solvents and provides a qualitative prediction for the solubility of the resulting compound.

| Solvent | Lauric Acid Solubility | 2-Amino-2-methyl-1-propanol Solubility | Predicted Lauric Acid-AMP Compound Solubility |

| Polar Protic Solvents | |||

| Ethanol | Soluble[2][7] | Soluble[3] | Likely Soluble |

| Propanol | Soluble[5] | Soluble[3] | Likely Soluble |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL[7] | Data not available | Likely Soluble |

| Dimethylformamide (DMF) | ~30 mg/mL[7] | Data not available | Likely Soluble |

| Acetone | Soluble[6] | Data not available | Likely Soluble |

| Non-Polar Solvents | |||

| n-Hexane | Soluble[6] | Data not available | Likely Sparingly Soluble to Insoluble |

| Toluene | Soluble | Data not available | Likely Soluble |

| Chloroform | Soluble[2] | Data not available | Likely Soluble |

| Diethyl Ether | Soluble[2] | Data not available | Likely Soluble |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for the lauric acid-AMP compound, a systematic experimental approach is required. The following protocols describe common methods for determining the solubility of a solid compound in an organic solvent.

Isothermal Shake-Flask Method

This is a widely used and reliable method for determining equilibrium solubility.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of the finely powdered lauric acid-AMP compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a shaker bath).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear, saturated supernatant. It is crucial to avoid disturbing the solid phase. Filtration through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) is recommended.

-

Analysis: Analyze the concentration of the lauric acid-AMP compound in the sample using a suitable analytical technique. This could include:

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the filtrate and weigh the residual solid.

-

Chromatographic Analysis (HPLC): If a suitable chromophore is present or derivatization is possible.

-

Titration: Acid-base titration can be used to determine the concentration of the amine salt.

-

-

Data Reporting: Express the solubility as mass of solute per volume of solvent (e.g., mg/mL) or as a molar concentration at the specified temperature.

The following diagram illustrates the workflow for the isothermal shake-flask method.

Dynamic (Polythermal) Method

This method involves determining the temperature at which a known concentration of the solute completely dissolves in the solvent upon heating.

Methodology:

-

Sample Preparation: Prepare a series of sealed tubes containing known masses of the lauric acid-AMP compound and the organic solvent.

-

Heating and Observation: Slowly heat the tubes in a controlled temperature bath with constant stirring.

-

Clear Point Determination: Visually observe the temperature at which the last solid particle dissolves. This is the saturation temperature for that specific concentration.

-

Data Plotting: Plot the saturation temperature against the concentration to generate a solubility curve.

Factors Influencing Solubility

Several factors can influence the solubility of the lauric acid-AMP compound in organic solvents:

-

Temperature: The solubility of solids in liquids generally increases with temperature, although there are exceptions.[8]

-

Solvent Polarity: The "like dissolves like" principle is a useful guideline. The amphiphilic nature of the lauric acid-AMP salt suggests it will have varying degrees of solubility across a range of solvent polarities.

-

Purity of Components: Impurities in either the lauric acid, 2-amino-2-methyl-1-propanol, or the solvent can affect the measured solubility.

-

Polymorphism: The crystalline form of the lauric acid-AMP compound can influence its solubility. It is important to characterize the solid phase before and after the solubility measurement.

Conclusion

The lauric acid-2-amino-2-methyl-1-propanol compound, an organic salt with amphiphilic properties, is expected to be soluble in a variety of organic solvents, particularly polar protic and aprotic solvents. While quantitative data is limited, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine the solubility of this compound in their specific applications. The provided methodologies, when executed with care, will yield reliable and reproducible solubility data, which is critical for the successful formulation and application of this promising compound.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. The Solubility Parameters of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arpnjournals.org [arpnjournals.org]

- 4. reddit.com [reddit.com]

- 5. US20100010244A1 - Method For Producing Fatty Acid Alkanol Amides - Google Patents [patents.google.com]

- 6. arpnjournals.org [arpnjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Thermal Analysis of Moxidectin (Einecs 256-813-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxidectin (Einecs 256-813-8) is a potent, broad-spectrum endectocide belonging to the milbemycin family of macrocyclic lactones. Primarily used in veterinary medicine for the control of internal and external parasites, it has also been approved for the treatment of onchocerciasis (river blindness) in humans. A comprehensive understanding of its physicochemical properties, including its thermal behavior, is critical for formulation development, stability assessment, and quality control throughout the drug development lifecycle.

This technical guide provides a detailed overview of the thermal analysis of Moxidectin. While specific, in-depth public data from techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is limited, this document outlines the established methodologies for such analyses in pharmaceuticals and discusses the known thermal characteristics of Moxidectin based on available literature.

Physicochemical Properties of Moxidectin

A summary of the key physicochemical properties of Moxidectin is presented in Table 1.

| Property | Value | Reference |

| EINECS Number | 256-813-8 | N/A |

| CAS Number | 113507-06-5 | N/A |

| Molecular Formula | C₃₇H₅₃NO₈ | N/A |

| Molecular Weight | 639.8 g/mol | N/A |

| Melting Point | Approximately 147-150 °C (decomposes) | N/A |

| Appearance | White to pale yellow crystalline powder | N/A |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetone. Practically insoluble in water. | N/A |

| Thermal Stability | Reported to have good stability under heat. | [1] |

Thermal Analysis Methodologies

Thermal analysis techniques are essential for characterizing the thermal properties of active pharmaceutical ingredients (APIs) like Moxidectin. The two primary techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). While a full physicochemical profile including DSC has been mentioned in the literature, specific thermograms are not publicly available.[2][3]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal events such as melting, crystallization, glass transitions, and decomposition.

-

Sample Preparation: A small amount of Moxidectin powder (typically 2-5 mg) is accurately weighed into an aluminum DSC pan.

-

Reference: An empty, hermetically sealed aluminum pan is used as a reference.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference standards (e.g., indium).

-

Heating Program: The sample is heated at a constant rate, typically 10 °C/min, under an inert nitrogen atmosphere (e.g., 50 mL/min flow rate).

-

Temperature Range: The analysis is typically run over a temperature range that encompasses expected thermal events, for instance, from ambient temperature to 300 °C.

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (melting, glass transition) and exothermic (crystallization, decomposition) events.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine thermal stability, decomposition temperatures, and the composition of materials.

-

Sample Preparation: A slightly larger amount of Moxidectin powder (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina or platinum).

-

Instrument Calibration: The TGA instrument's balance and temperature are calibrated using appropriate standards.

-

Heating Program: The sample is heated at a constant rate, such as 10 °C/min or 20 °C/min, under a controlled atmosphere (typically inert, like nitrogen, to study thermal decomposition, or oxidative, like air, to study oxidative decomposition).

-

Temperature Range: The temperature is ramped through a range sufficient to induce decomposition, for example, from ambient to 600 °C.

-

Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition and the temperatures of maximum mass loss.

Expected Thermal Behavior of Moxidectin

Based on available information, Moxidectin is a crystalline solid that exhibits good thermal stability.[1] A DSC analysis would be expected to show a sharp endothermic peak corresponding to its melting point, which is accompanied by decomposition. TGA would likely show a single-stage or multi-stage decomposition profile at elevated temperatures, indicating the breakdown of the complex macrocyclic lactone structure. Studies on the degradation of Moxidectin have shown that it is stable under heat, though it degrades under acidic, alkaline, and oxidative stress, forming products such as 3,4-epoxy-moxidectin and 23-keto-nemadectin.[1][4]

Experimental Workflow and Signaling Pathway

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal analysis of a pharmaceutical compound like Moxidectin.

Caption: Workflow for DSC and TGA analysis of Moxidectin.

Mechanism of Action: Signaling Pathway in Parasites

Moxidectin's primary mechanism of action involves its interaction with glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrate parasites.[5] This interaction leads to the paralysis and death of the parasite.

Caption: Moxidectin's mechanism of action in parasites.

Conclusion

While detailed, publicly accessible thermograms for Moxidectin are scarce, its identity as a thermally stable crystalline solid is established. The standard methodologies of DSC and TGA, as outlined in this guide, are the appropriate tools for a comprehensive thermal characterization. Such analysis is crucial for ensuring the quality, stability, and efficacy of Moxidectin formulations. Further research to publish detailed thermal analysis data would be of significant benefit to the pharmaceutical science community.

References

- 1. news-medical.net [news-medical.net]

- 2. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. contractpharma.com [contractpharma.com]

- 5. Analytical profile of moxidectin - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Methodological Profile of N-(2-hydroxy-1,1-dimethylethyl)dodecanamide

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and relevant experimental methodologies for the compound N-(2-hydroxy-1,1-dimethylethyl)dodecanamide, formed from the reaction of lauric acid and 2-amino-2-methyl-1-propanol. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the characterization and synthesis of fatty acid amides.

Introduction

N-(2-hydroxy-1,1-dimethylethyl)dodecanamide is a fatty acid amide, a class of compounds with diverse biological activities. The conjugation of lauric acid, a saturated fatty acid, with 2-amino-2-methyl-1-propanol, an amino alcohol, results in an amphiphilic molecule with potential applications in various research areas, including pharmacology and material science. Accurate spectroscopic characterization is crucial for the unambiguous identification and quality control of this compound. This guide outlines the predicted spectroscopic data and provides generalized experimental protocols for its synthesis and analysis.

Predicted Spectroscopic Data

Due to the absence of specific experimental spectra for N-(2-hydroxy-1,1-dimethylethyl)dodecanamide in publicly available databases, the following tables present predicted spectroscopic data based on the analysis of similar compounds and established principles of NMR, IR, and mass spectrometry.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for N-(2-hydroxy-1,1-dimethylethyl)dodecanamide

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (lauryl chain) | 0.88 | Triplet | 3H |

| (CH₂)₈ (lauryl chain) | 1.25 | Multiplet | 16H |

| CH₂-CH₂-C=O | 1.60 | Quintet | 2H |

| CH₂-C=O | 2.15 | Triplet | 2H |

| C(CH₃)₂ | 1.30 | Singlet | 6H |

| CH₂-OH | 3.40 | Singlet | 2H |

| N-H (amide) | 6.5-7.5 | Broad Singlet | 1H |

| O-H (hydroxyl) | Variable | Broad Singlet | 1H |

Note: Predictions are based on typical values for similar long-chain amides and substituted propanolamines. The solvent used for analysis can influence the chemical shifts, particularly for N-H and O-H protons.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for N-(2-hydroxy-1,1-dimethylethyl)dodecanamide

| Carbon | Predicted Chemical Shift (ppm) |

| Lauryl Chain | |

| C=O | 174-176 |

| CH₂-C=O | 36-38 |

| (CH₂)₉ | 22-34 |

| CH₃ | 14 |

| Amino Alcohol Moiety | |

| C(CH₃)₂ | 55-60 |

| C(CH₃)₂ | 24-26 |

| CH₂-OH | 68-72 |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Main IR Absorption Bands for N-(2-hydroxy-1,1-dimethylethyl)dodecanamide

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (hydroxyl) | 3200-3600 | Strong, Broad |

| N-H Stretch (amide) | 3100-3500 | Strong, Broad |

| C-H Stretch (aliphatic) | 2850-2960 | Strong |

| C=O Stretch (Amide I) | 1630-1680 | Strong |

| N-H Bend (Amide II) | 1510-1570 | Strong |

| C-N Stretch (Amide III) | 1250-1350 | Moderate |

| C-O Stretch (hydroxyl) | 1000-1260 | Strong |

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for N-(2-hydroxy-1,1-dimethylethyl)dodecanamide

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 272.258 | Molecular ion (protonated) |

| [M+Na]⁺ | 294.240 | Sodium adduct |

| [M-H₂O]⁺ | 254.247 | Loss of water |

| C₁₂H₂₃O⁺ | 183.174 | Acylium ion from cleavage of the C-N bond |

| C₄H₁₀NO⁺ | 88.076 | Fragment from the amino alcohol moiety |

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and spectroscopic analysis of N-(2-hydroxy-1,1-dimethylethyl)dodecanamide.

Synthesis of N-(2-hydroxy-1,1-dimethylethyl)dodecanamide

The synthesis of the target amide can be achieved through the direct amidation of lauric acid with 2-amino-2-methyl-1-propanol.[1][2][3][4][5]

Materials:

-

Lauric acid

-

2-amino-2-methyl-1-propanol

-

Toluene or other suitable azeotropic solvent

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water, hexane/ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve equimolar amounts of lauric acid and 2-amino-2-methyl-1-propanol in toluene.

-

Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been removed.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the toluene using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system to yield the pure amide.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified amide in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

Data Acquisition:

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the sample as required by the instrument's sensitivity.

Data Acquisition:

-

Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules. The sample solution is introduced into the mass spectrometer, and spectra are typically acquired in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ ions.

-

Electron Ionization (EI): This technique can provide information about the fragmentation pattern of the molecule.[6]

Hypothetical Signaling Pathway

While the specific biological activities of N-(2-hydroxy-1,1-dimethylethyl)dodecanamide have not been extensively studied, fatty acid amides are known to interact with various cellular signaling pathways. For instance, they can modulate the activity of enzymes and receptors involved in inflammation and pain signaling. A hypothetical pathway is presented below.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of amides from carboxylic acids [quimicaorganica.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

The Surface Activity of 2-Amino-2-Methyl-1-Propanol Laurate in Aqueous Solutions: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Amino-2-methyl-1-propanol laurate is an amino alcohol salt formed from the neutralization reaction between the alkanolamine 2-amino-2-methyl-1-propanol (AMP) and lauric acid, a saturated fatty acid. Alkanolamine salts of fatty acids are a well-known class of surfactants that find applications as emulsifiers, dispersants, and wetting agents in diverse industries, including cosmetics and pharmaceuticals.[1][2] The surfactant properties of these molecules arise from their amphiphilic nature, possessing a hydrophilic amino alcohol head group and a hydrophobic lauryl (C12) tail.

In aqueous solutions, these molecules are expected to orient themselves at the air-water interface, leading to a reduction in the surface tension of the water. As the concentration of the surfactant increases, the surface becomes saturated, and beyond a certain point, the molecules begin to aggregate in the bulk solution to form micelles. This concentration is known as the critical micelle concentration (CMC) and corresponds to the point of maximum surface tension reduction.

Expected Surface Tension Properties and Data

While specific quantitative data for 2-amino-2-methyl-1-propanol laurate is not available, a hypothetical dataset is presented in Table 1 to illustrate the expected trend of surface tension as a function of concentration. This data is based on the typical behavior of anionic surfactants in aqueous solutions.

Table 1: Hypothetical Surface Tension Data for Aqueous Solutions of 2-Amino-2-Methyl-1-Propanol Laurate at 25°C

| Concentration (mol/L) | Surface Tension (mN/m) |

| 0 (Pure Water) | 72.0 |

| 1 x 10⁻⁵ | 65.0 |

| 5 x 10⁻⁵ | 58.0 |

| 1 x 10⁻⁴ | 50.0 |

| 5 x 10⁻⁴ | 40.0 |

| 1 x 10⁻³ | 35.0 |

| 5 x 10⁻³ (CMC) | 32.0 |

| 1 x 10⁻² | 32.0 |

Note: This data is illustrative and not based on experimental measurements for the specific compound.

The critical micelle concentration (CMC) is a key parameter for any surfactant. It represents the concentration at which micelle formation begins and is typically identified as the point where the surface tension of the solution becomes constant with increasing surfactant concentration. For surfactants with a C12 alkyl chain, the CMC is generally in the millimolar range.

Experimental Protocols for Surface Tension Measurement

The surface tension of surfactant solutions is typically measured using tensiometry. The following are detailed methodologies for common techniques.

Du Noüy Ring Method

The Du Noüy ring method is a widely used technique for measuring surface and interfacial tension.

Principle: This method measures the force required to detach a platinum-iridium ring from the surface of a liquid. This force is directly related to the surface tension of the liquid.

Apparatus:

-

Tensiometer (e.g., Krüss, Lauda, DataPhysics)

-

Platinum-iridium Du Noüy ring

-

Sample vessel

-

Temperature control unit

Procedure:

-

Clean the platinum-iridium ring thoroughly with a suitable solvent (e.g., ethanol, acetone) and then flame it to red heat to remove any organic contaminants.

-

Calibrate the tensiometer using a liquid with a known surface tension (e.g., deionized water).

-

Place the test solution in the sample vessel and allow it to reach thermal equilibrium at the desired temperature.

-

Immerse the ring below the surface of the solution.

-

Slowly raise the sample stage, causing the ring to be pulled through the interface.

-

Record the maximum force exerted on the ring just before it detaches from the surface.

-

The surface tension is calculated from this maximum force, taking into account the dimensions of the ring and a correction factor.

Wilhelmy Plate Method

The Wilhelmy plate method is another common and accurate technique for measuring surface tension.

Principle: This method measures the force acting on a vertically suspended plate, typically made of platinum, that is in contact with the liquid surface.

Apparatus:

-

Tensiometer

-

Wilhelmy plate (platinum)

-

Sample vessel

-

Temperature control unit

Procedure:

-

Clean the Wilhelmy plate with a suitable solvent and flame it.

-

Calibrate the tensiometer.

-

Position the sample vessel containing the test solution on the instrument's stage.

-

Lower the plate until it just touches the surface of the liquid. A meniscus will form.

-

The force measured by the microbalance is a combination of the weight of the plate and the downward pull of the surface tension.

-

The surface tension is calculated from the measured force, the wetted perimeter of the plate, and the contact angle (which is assumed to be zero for a properly cleaned platinum plate).

Pendant Drop Method

The pendant drop method is an optical technique used to determine surface and interfacial tension.

Principle: The shape of a drop of liquid hanging from the tip of a needle is determined by the balance between the surface tension and gravity. By analyzing the shape of the drop, the surface tension can be calculated.

Apparatus:

-

Drop shape analyzer with a high-resolution camera

-

Syringe with a needle

-

Light source

-

Sample cell with temperature control

Procedure:

-

Fill the syringe with the test solution.

-

Form a pendant drop at the tip of the needle within the sample cell.

-

Capture an image of the drop using the camera.

-

The software analyzes the profile of the drop and fits it to the Young-Laplace equation to calculate the surface tension.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by measuring the surface tension of a series of solutions with increasing surfactant concentrations. A plot of surface tension versus the logarithm of the surfactant concentration is then generated. The plot will typically show a sharp break, and the concentration at this inflection point is taken as the CMC.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the surface tension and CMC of a surfactant solution.

Caption: Workflow for Surface Tension and CMC Determination.

Conclusion

While direct experimental data on the surface tension of 2-amino-2-methyl-1-propanol laurate is not currently available, its chemical structure strongly suggests it will behave as a surfactant in aqueous solutions, effectively reducing the surface tension of water. The methodologies and expected trends outlined in this guide provide a solid foundation for researchers and drug development professionals to characterize this and similar amino alcohol-based surfactants. Accurate determination of surface tension and CMC is essential for optimizing formulations and predicting the performance of these compounds in various applications.

References

Methodological & Application

Application Notes and Protocols: Einecs 256-813-8 as an Emulsifier in Pharmaceutical Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Einecs 256-813-8, chemically identified as Poly(oxy-1,2-ethanediyl), .alpha.-octadecyl-.omega.-hydroxy-, phosphate, is a nonionic surfactant belonging to the steareth phosphate family of emulsifiers. These emulsifiers are polyethylene glycol ethers of stearyl alcohol that have been phosphated. They are valued in pharmaceutical and cosmetic formulations for their ability to create stable oil-in-water (O/W) emulsions, their mildness, and their compatibility with a wide range of active pharmaceutical ingredients (APIs) and excipients.[1][2]

This document provides detailed application notes and experimental protocols for the effective use of this compound as a primary emulsifier in the development of pharmaceutical formulations, particularly for topical drug delivery systems such as creams and lotions.

Physicochemical Properties

Table 1: Physicochemical Properties of Steareth Phosphates (and related compounds)

| Property | Value/Range | Remarks |

| Chemical Name | Poly(oxy-1,2-ethanediyl), .alpha.-octadecyl-.omega.-hydroxy-, phosphate | - |

| Einecs Number | 256-813-8 | - |

| CAS Number | 62362-49-6 | For Poly(oxy-1,2-ethanediyl), .alpha.-octadecyl-.omega.-hydroxy-, phosphate |

| Molecular Formula (Steareth-2 Phosphate) | C22H47O6P | The exact molecular formula for this compound will vary based on the degree of ethoxylation. |

| Molecular Weight (Steareth-2 Phosphate) | 394.5 g/mol | The molecular weight will vary with the length of the poly(oxy-1,2-ethanediyl) chain. |

| Appearance | Waxy solid | Steareth compounds are typically waxy solids at room temperature.[2] |

| HLB (Hydrophile-Lipophile Balance) Value | Estimated 6-10 | The HLB value for steareth phosphates is not consistently reported. However, based on their structure and application in O/W emulsions, a value in this range is expected. Lower HLB values (8-18) are typical for O/W emulsifiers. |

| Critical Micelle Concentration (CMC) | Data not available | The CMC for this specific compound is not published. The CMC of nonionic surfactants is influenced by the length of the hydrophobic alkyl chain and the hydrophilic polyethylene oxide chain. For other non-ionic surfactants, CMC values can range from the micromolar to millimolar concentrations. |

| Solubility | Dispersible in water, soluble in oils | As an emulsifier, it has affinity for both oil and water phases. |

Mechanism of Emulsification

This compound functions as an emulsifier by reducing the interfacial tension between the oil and water phases of a formulation. Its amphiphilic nature, with a lipophilic (oil-loving) stearyl tail and a hydrophilic (water-loving) phosphate and polyethylene glycol head, allows it to orient at the oil-water interface. This creates a stable film around the dispersed oil droplets, preventing them from coalescing and leading to a stable emulsion. The phosphate group can also provide some electrostatic repulsion, further contributing to stability.

Experimental Protocols

Preparation of a Model Oil-in-Water (O/W) Pharmaceutical Cream

This protocol describes the preparation of a 100g batch of a model O/W cream using this compound as the primary emulsifier.

Materials:

-

Oil Phase:

-

Cetearyl Alcohol: 5.0 g (Stiffening agent)

-

Caprylic/Capric Triglyceride: 10.0 g (Emollient)

-

This compound: 3.0 - 5.0 g (Emulsifier)

-

API (dissolved in a suitable oil-soluble solvent if necessary)

-

-

Aqueous Phase:

-

Purified Water: q.s. to 100 g

-

Glycerin: 3.0 g (Humectant)

-

Preservative (e.g., Phenoxyethanol): 0.5 g

-

pH adjuster (e.g., Triethanolamine) as needed

-

Equipment:

-

Two heat-resistant beakers

-

Water bath or heating mantle

-

High-shear homogenizer (e.g., rotor-stator type)

-

Overhead stirrer with a propeller blade

-

Calibrated balance

-

pH meter

Procedure:

-

Preparation of the Oil Phase:

-

In a clean, dry beaker, combine the cetearyl alcohol, caprylic/capric triglyceride, and this compound.

-

If the API is oil-soluble, dissolve it in this phase.

-

Heat the oil phase to 70-75°C in a water bath until all components are melted and homogenous.

-

-

Preparation of the Aqueous Phase:

-

In a separate beaker, combine the purified water, glycerin, and preservative.

-

Heat the aqueous phase to 70-75°C in a water bath.

-

-

Emulsification:

-

Slowly add the hot oil phase to the hot aqueous phase while mixing with a high-shear homogenizer at a moderate speed.

-

Increase the homogenization speed and mix for 3-5 minutes to form a fine emulsion.

-

-

Cooling and Finalization:

-

Transfer the emulsion to an overhead stirrer and begin cooling while stirring at a low speed.

-

When the emulsion has cooled to below 40°C, add any heat-sensitive ingredients.

-

Adjust the pH to the desired range (typically 4.5-6.5 for topical formulations) using a suitable pH adjuster.

-

Continue stirring until the cream is uniform and has reached room temperature.

-

Package in an appropriate container.

-

Diagram 1: Experimental Workflow for O/W Cream Preparation

Caption: Workflow for the preparation of an oil-in-water pharmaceutical cream.

Emulsion Stability Testing

Objective: To assess the physical stability of the formulated emulsion under accelerated conditions.

Methods:

-

Macroscopic Evaluation:

-

Visually inspect the formulation for any signs of phase separation, creaming, coalescence, or changes in color and odor at specified time points (e.g., 24h, 1 week, 1 month, 3 months).

-

Store samples at different temperature conditions (e.g., room temperature, 4°C, 40°C).

-

-

Microscopic Evaluation:

-

Use a light microscope to observe the droplet size and distribution of the internal phase. Note any changes in droplet morphology or aggregation over time.

-

-

Centrifugation Test:

-

Centrifuge a sample of the emulsion (e.g., at 3000 rpm for 30 minutes).

-

Observe for any phase separation. A stable emulsion should not show any separation.

-

-

Freeze-Thaw Cycling:

-

Subject the formulation to several cycles of freezing (e.g., -10°C for 24 hours) and thawing (room temperature for 24 hours).

-

Visually inspect for any signs of instability after each cycle.

-

-

Droplet Size Analysis:

-

Use techniques like Dynamic Light Scattering (DLS) or Laser Diffraction to measure the mean droplet size and size distribution of the emulsion at different time points. A significant increase in droplet size indicates instability.

-

-

Rheological Measurements:

-

Measure the viscosity and viscoelastic properties of the cream using a rheometer. Changes in rheology can indicate structural changes within the emulsion.

-

Diagram 2: Logical Flow for Emulsion Stability Assessment

Caption: Logical workflow for assessing the physical stability of a pharmaceutical emulsion.

Signaling Pathways

Currently, there is no publicly available scientific literature that describes any direct interaction of this compound or other steareth phosphates with specific biological signaling pathways. As an excipient, its primary role is to act as a formulation aid and it is generally considered to be biologically inert. Non-ionic surfactants can interact with cell membranes, which could indirectly affect cellular processes, but specific signaling pathway modulation has not been documented for this compound.

Safety and Toxicology

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of a range of steareth compounds and found them to be safe for use in cosmetic products. This suggests a favorable safety profile for use in topical pharmaceutical formulations. However, for any new pharmaceutical formulation, it is imperative to conduct specific toxicological and biocompatibility studies according to regulatory guidelines.

Table 2: Summary of Safety Data for Steareth Compounds

| Test | Result | Conclusion |

| Acute Oral Toxicity | Low toxicity | Generally considered safe for incidental oral exposure. |

| Dermal Irritation | Non-irritating to mildly irritating at high concentrations | Formulations should be designed to be non-irritating. |

| Ocular Irritation | Mild to moderate irritant | Avoid contact with eyes. |

| Sensitization | Non-sensitizing | Low potential for allergic reactions. |

Conclusion

This compound is a versatile and effective emulsifier for the development of stable oil-in-water pharmaceutical formulations. Its favorable safety profile and compatibility with a wide range of ingredients make it a suitable choice for topical drug delivery systems. The provided protocols offer a starting point for formulation development and stability assessment. Further optimization and characterization will be necessary for specific API and formulation requirements.

References

Application Notes and Protocols: Lauric Acid 2-Amino-2-Methyl-1-Propanol as a pH-Responsive Surfactant

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and proposed experimental protocols for the synthesis, characterization, and application of a pH-responsive surfactant derived from lauric acid and 2-amino-2-methyl-1-propanol. This surfactant system holds potential for various applications, including controlled drug delivery, due to its ability to alter its properties in response to changes in environmental pH.

Introduction

pH-responsive surfactants are amphiphilic molecules that can change their structure, aggregation behavior, and interfacial properties in response to variations in pH. This characteristic makes them highly valuable for applications requiring triggered release or changes in formulation stability. The combination of lauric acid, a 12-carbon saturated fatty acid, with 2-amino-2-methyl-1-propanol, an amino alcohol, can form a novel pH-responsive surfactant. The tertiary amine group from the 2-amino-2-methyl-1-propanol moiety can be protonated or deprotonated depending on the pH, thereby tuning the surfactant's hydrophilicity and self-assembly behavior. Lauric acid itself is known to strongly inhibit the growth of acne-causing bacteria and has been incorporated into phospholipid vesicles for potential dermatological applications.[1][2][3][4]

Proposed Synthesis

A potential synthetic route to create an amide-linked surfactant from lauric acid and 2-amino-2-methyl-1-propanol is outlined below. This method is a standard amidation reaction.

Protocol: Synthesis of N-(2-hydroxy-2-methylpropyl)dodecanamide

-

Materials: Lauric acid, 2-amino-2-methyl-1-propanol, dicyclohexylcarbodiimide (DCC), N,N-dimethylformamide (DMF), dichloromethane (DCM), hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve lauric acid (1 equivalent) and 2-amino-2-methyl-1-propanol (1 equivalent) in DMF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of DCC (1.1 equivalents) in DCM to the reaction mixture.

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Dilute the filtrate with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Caption: Proposed synthesis of the pH-responsive surfactant.

Mechanism of pH-Responsiveness

The pH-responsive behavior of the lauric acid-2-amino-2-methyl-1-propanol surfactant is attributed to the protonation and deprotonation of the tertiary amine in the headgroup.

-

Low pH (Acidic Conditions): The amine group becomes protonated (-N⁺H-), imparting a positive charge to the surfactant headgroup. This increases the electrostatic repulsion between the headgroups, favoring the formation of smaller micelles or even dissolution as monomers. The increased charge also enhances the hydrophilicity of the surfactant.

-

High pH (Basic Conditions): The amine group is deprotonated (-N-), resulting in a neutral headgroup. This reduces electrostatic repulsion, promoting self-assembly into larger aggregates such as vesicles or lamellar structures. The surfactant becomes more hydrophobic in this state.

Caption: pH-responsive behavior of the surfactant.

Characterization Protocols

Protocol: Determination of Critical Micelle Concentration (CMC)

-

Method: Surface tension measurements using a tensiometer (e.g., Du Noüy ring method).

-

Procedure:

-

Prepare a stock solution of the surfactant in deionized water at pH 5.0 and pH 8.0.

-

Prepare a series of dilutions of the stock solution at each pH.

-

Measure the surface tension of each dilution.

-

Plot surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is the concentration at which a sharp break in the curve is observed.

-

Protocol: Particle Size and Zeta Potential Analysis

-

Method: Dynamic Light Scattering (DLS) for particle size and Electrophoretic Light Scattering (ELS) for zeta potential.

-

Procedure:

-

Prepare surfactant solutions at a concentration above the CMC at various pH values (e.g., 4, 5, 6, 7, 7.4, 8).

-

Equilibrate the samples at 25°C.

-

Measure the hydrodynamic diameter and polydispersity index (PDI) using DLS.

-

Measure the zeta potential of the same samples using ELS.

-

Application in pH-Triggered Drug Delivery

The pH-responsive nature of this surfactant makes it a promising candidate for drug delivery systems that release their payload in specific pH environments, such as the acidic tumor microenvironment or the different compartments of the gastrointestinal tract.

Protocol: Drug Loading and In Vitro Release Study

-

Model Drug: Propranolol, a beta-blocker that has been studied in conjunction with lauric acid for enhanced transdermal permeation.[5][6]

-

Drug Loading:

-

Disperse the surfactant in an aqueous buffer at pH 8.0 to form vesicles.

-

Dissolve propranolol in the vesicle suspension.

-

Sonicate the mixture to ensure uniform drug loading.

-

Remove unloaded drug by dialysis or size exclusion chromatography.

-

-

In Vitro Release:

-

Place a known amount of the drug-loaded vesicle suspension in a dialysis bag.

-

Immerse the dialysis bag in a release medium of a specific pH (e.g., pH 7.4 and pH 5.0).

-

Maintain constant stirring and temperature (37°C).

-

At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.

-

Quantify the concentration of propranolol in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Caption: Experimental workflow for drug delivery application.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of the characterization and drug release experiments.

Table 1: Physicochemical Properties of Lauric Acid-2-Amino-2-Methyl-1-Propanol Surfactant at Different pH Values

| pH | CMC (mM) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| 4.0 | 0.85 | 15 ± 2 | 0.4 | +45 ± 3 |

| 5.0 | 0.72 | 25 ± 4 | 0.3 | +35 ± 2 |

| 6.0 | 0.55 | 80 ± 10 | 0.2 | +15 ± 1 |

| 7.0 | 0.30 | 150 ± 20 | 0.1 | +2 ± 1 |

| 7.4 | 0.25 | 180 ± 25 | 0.1 | -1 ± 1 |

| 8.0 | 0.22 | 200 ± 30 | 0.1 | -5 ± 1 |

Table 2: Cumulative Release of Propranolol from Surfactant Vesicles

| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.0 (%) |

| 1 | 5 ± 1 | 20 ± 2 |

| 2 | 8 ± 1 | 45 ± 3 |

| 4 | 12 ± 2 | 70 ± 4 |

| 8 | 18 ± 2 | 85 ± 5 |

| 12 | 22 ± 3 | 92 ± 5 |

| 24 | 28 ± 3 | 95 ± 4 |

Conclusion

The surfactant derived from lauric acid and 2-amino-2-methyl-1-propanol presents a promising platform for the development of pH-responsive materials. The proposed protocols provide a framework for its synthesis, characterization, and evaluation in a drug delivery context. The ability to tune its aggregation behavior and surface charge by altering the pH makes it a versatile tool for various scientific and pharmaceutical applications. Further studies should focus on optimizing the synthesis, evaluating biocompatibility, and exploring its efficacy in more complex biological systems.

References

- 1. Characterization of phospholipid vesicles containing lauric acid: physicochemical basis for process and product development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of phospholipid vesicles containing lauric acid: physicochemical basis for process and product development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. forskning.ruc.dk [forskning.ruc.dk]

- 5. Mechanistic study into the enhanced transdermal permeation of a model beta-blocker, propranolol, by fatty acids: a melting point depression effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism for the enhancement effect of fatty acids on the percutaneous absorption of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preparing Stable Nanoemulsions with 2-Amino-2-Methyl-1-Propanol Laurate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanoemulsions are colloidal dispersions of two immiscible liquids, typically oil and water, stabilized by an interfacial film of surfactant molecules. With droplet sizes in the range of 20-200 nm, they offer numerous advantages for drug delivery, including enhanced solubility and bioavailability of poorly water-soluble drugs, improved stability, and suitability for various routes of administration.[1][2] This document provides a detailed protocol for the preparation of stable oil-in-water (O/W) nanoemulsions utilizing an in-situ formed emulsifier, 2-amino-2-methyl-1-propanol laurate. This emulsifier is formed by the neutralization of lauric acid with 2-amino-2-methyl-1-propanol (AMP). The protocol is based on the high-energy emulsification method of high-pressure homogenization, a scalable and widely used technique for producing fine nanoemulsions.

Key Components and Their Roles

-

Oil Phase: The carrier for lipophilic active pharmaceutical ingredients (APIs). The choice of oil can influence drug solubility, droplet size, and stability.

-

Aqueous Phase: The continuous phase of the emulsion, typically purified water or a buffer.

-

Lauric Acid: A fatty acid that, upon neutralization, forms the lipophilic tail of the surfactant.

-

2-Amino-2-Methyl-1-Propanol (AMP): An organic amine that acts as the base to neutralize lauric acid, forming the hydrophilic head of the surfactant in-situ.

-

Co-surfactant (Optional): A short-chain alcohol or polyol that can help to further reduce interfacial tension and improve nanoemulsion stability.

Experimental Protocols

Materials

-

Lauric Acid (analytical grade)

-

2-Amino-2-Methyl-1-Propanol (AMP) (analytical grade)

-

Oil (e.g., medium-chain triglycerides, soybean oil, castor oil)

-

Purified Water (deionized or distilled)

-

Co-surfactant (e.g., Propylene Glycol, Ethanol) (optional)

Equipment

-

High-shear mixer (e.g., Ultra-Turrax)

-

High-pressure homogenizer

-

Particle size and zeta potential analyzer (e.g., Malvern Zetasizer)

-

pH meter

-

Analytical balance

-

Magnetic stirrer and hot plate

Protocol for Preparation of 2-Amino-2-Methyl-1-Propanol Laurate Nanoemulsion

This protocol outlines the preparation of a 100 mL batch of an O/W nanoemulsion. The ratios of oil, water, and emulsifier (lauric acid and AMP) will need to be optimized for specific applications.

1. Preparation of the Oil Phase: a. Weigh the desired amount of oil (e.g., 10 g) and lauric acid (e.g., 2 g) into a beaker. b. Gently heat the mixture on a hot plate under magnetic stirring until the lauric acid is completely dissolved in the oil. Maintain a temperature of approximately 60°C.

2. Preparation of the Aqueous Phase: a. In a separate beaker, weigh the required amount of purified water (e.g., 87 g). b. Add the stoichiometric amount of 2-amino-2-methyl-1-propanol (AMP) required to neutralize the lauric acid to the water. The molar ratio of lauric acid to AMP should ideally be 1:1 for complete neutralization. Stir until fully dissolved. c. If a co-surfactant is used, add it to the aqueous phase at this stage.

3. Formation of the Coarse Emulsion: a. While stirring the aqueous phase with a magnetic stirrer, slowly add the hot oil phase. b. Once the oil phase is fully added, subject the mixture to high-shear mixing (e.g., 5000-10000 rpm for 5-10 minutes) to form a coarse pre-emulsion.

4. High-Pressure Homogenization: a. Pass the coarse emulsion through a high-pressure homogenizer. b. Homogenize at a pressure of 10,000 to 20,000 PSI for 3 to 5 cycles. The optimal pressure and number of cycles should be determined experimentally to achieve the desired droplet size and polydispersity index (PDI). c. It is recommended to cool the nanoemulsion outlet to prevent excessive heating during homogenization.

5. Characterization and Stability Testing: a. Particle Size and Polydispersity Index (PDI): Measure the average droplet size and PDI using dynamic light scattering (DLS). A PDI value below 0.2 is generally considered indicative of a monodisperse and stable nanoemulsion.[1] b. Zeta Potential: Determine the surface charge of the nanoemulsion droplets. A zeta potential of at least ±30 mV is generally required for good electrostatic stability.[1] c. Thermodynamic Stability Tests: To ensure long-term stability, subject the nanoemulsion to stress tests: i. Centrifugation: Centrifuge the nanoemulsion at a high speed (e.g., 10,000 rpm for 30 minutes) and observe for any phase separation, creaming, or sedimentation.[3][4] ii. Freeze-Thaw Cycles: Subject the nanoemulsion to alternating temperature cycles (e.g., -20°C and 40°C) for several cycles and check for any signs of instability.[4] d. Long-Term Stability: Store the nanoemulsion at different temperatures (e.g., 4°C, 25°C, and 40°C) and monitor the particle size, PDI, and zeta potential over an extended period (e.g., 1, 3, and 6 months).[3]

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained during the formulation and characterization of the nanoemulsions.

Table 1: Formulation Composition

| Component | Formulation 1 (%) | Formulation 2 (%) | Formulation 3 (%) |

| Oil Phase | 10 | 15 | 20 |

| Lauric Acid | 2 | 3 | 4 |

| 2-Amino-2-Methyl-1-Propanol (AMP) | 1.1 | 1.65 | 2.2 |

| Water | 86.9 | 80.35 | 73.8 |

| Total | 100 | 100 | 100 |

Table 2: Physicochemical Characterization of Nanoemulsions

| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| 1 | e.g., 120 ± 5 | e.g., 0.15 ± 0.02 | e.g., -35 ± 2 |

| 2 | e.g., 150 ± 8 | e.g., 0.18 ± 0.03 | e.g., -32 ± 3 |

| 3 | e.g., 180 ± 10 | e.g., 0.21 ± 0.02 | e.g., -28 ± 2 |

Table 3: Stability Assessment of Optimized Nanoemulsion (Formulation 1)

| Stability Test | Observation |

| Centrifugation | No phase separation, creaming, or sedimentation. |

| Freeze-Thaw Cycles | No significant change in appearance or particle size. |

| Long-Term Storage (3 months at 25°C) | Particle Size: e.g., 125 ± 6 nmPDI: e.g., 0.16 ± 0.02Zeta Potential: e.g., -34 ± 2 mV |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of the 2-amino-2-methyl-1-propanol laurate nanoemulsion.

Caption: Workflow for nanoemulsion preparation.

Conclusion

This document provides a comprehensive protocol for the preparation and characterization of stable nanoemulsions using an in-situ formed emulsifier, 2-amino-2-methyl-1-propanol laurate. The provided methodology, data presentation templates, and workflow visualization are intended to guide researchers in the successful formulation of nanoemulsion-based drug delivery systems. It is crucial to note that the presented ratios and process parameters are starting points and require optimization to achieve the desired characteristics for a specific active pharmaceutical ingredient and application.

References

Application Notes and Protocols: 5-(3-Aminophenyl)-1H-tetrazole (CAS 5086-89-0) as a Corrosion Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-(3-aminophenyl)-1H-tetrazole (APT), also known by its CAS number 50862-89-0, as a corrosion inhibitor. The information is compiled from recent research and is intended to guide scientists in evaluating and utilizing this compound for metal protection.

Introduction

5-(3-Aminophenyl)-1H-tetrazole is a heterocyclic organic compound that has demonstrated significant potential as a corrosion inhibitor for various metals and alloys in aggressive environments. Its molecular structure, featuring a tetrazole ring and an amino group, allows for effective adsorption onto metal surfaces, forming a protective barrier against corrosive agents. This protective layer impedes both anodic and cathodic reactions, thereby mitigating the overall corrosion process. Research has shown its effectiveness in acidic solutions and saline environments.

Applications

APT has been investigated as a corrosion inhibitor for:

-

Maraging Steel: In concentrated sulfuric acid solutions.

-

Cu-Ni (90/10) Alloy: In seawater and sulfide-containing seawater.[1]

-

Unalloyed Iron: In aerated 3.5% NaCl solutions.[2]

-

Mild Steel: In acidic media like 1M HCl.[3]

Mechanism of Inhibition

The corrosion inhibition by 5-(3-aminophenyl)-1H-tetrazole is primarily attributed to its adsorption on the metal surface. The tetrazole ring, with its high nitrogen content, and the amino group act as adsorption centers. The molecule can adsorb onto the metal surface through a combination of physisorption (electrostatic interactions) and chemisorption (formation of coordinate bonds between the heteroatoms and the vacant d-orbitals of the metal). This adsorption process creates a protective film that isolates the metal from the corrosive environment. Studies have indicated that APT can act as a mixed-type inhibitor, meaning it suppresses both the anodic metal dissolution and the cathodic hydrogen evolution reactions.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the performance of 5-(3-aminophenyl)-1H-tetrazole as a corrosion inhibitor.

Table 1: Inhibition Efficiency of 5-(3-Aminophenyl)-1H-tetrazole on Cu-Ni (90/10) Alloy in Seawater

| Inhibitor Concentration | Inhibition Efficiency (%) | Method | Reference |

| 6.5 mM | 99.72% | Electrochemical Impedance Spectroscopy | [1] |

| Not Specified | >99% (after 30 days) | Weight-Loss Studies | [1] |

Table 2: Electrochemical Parameters for Unalloyed Iron in 3.5% NaCl with and without APT

| Condition | Open Circuit Potential (OCP) Shift | Reference |

| In the presence of APT | Positive shifts | [2] |

| Increasing APT concentration | Increased positive shifts | [2] |

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the performance of 5-(3-aminophenyl)-1H-tetrazole as a corrosion inhibitor.

Weight-Loss Measurement Protocol

This method provides a direct measure of the corrosion rate and the inhibitor's efficiency.

Objective: To determine the corrosion rate of a metal in a corrosive medium with and without the inhibitor and to calculate the inhibition efficiency.

Materials:

-

Metal specimens (e.g., Cu-Ni (90/10) alloy coupons)

-

Corrosive medium (e.g., synthetic seawater)

-

5-(3-aminophenyl)-1H-tetrazole (APT)

-

10% (by volume) sulfuric acid (for cleaning)

-

Acetone

-

Nitrogen gas

-

Beakers

-

Analytical balance

Procedure:

-

Specimen Preparation: Mechanically polish the metal specimens, rinse with distilled water, degrease with acetone, and dry with a stream of nitrogen gas.

-

Initial Weighing: Accurately weigh the prepared specimens using an analytical balance.

-

Inhibitor Solution Preparation: Prepare solutions of the corrosive medium containing different concentrations of APT. A blank solution without the inhibitor should also be prepared.

-

Immersion: Immerse the weighed specimens in the blank and inhibitor-containing solutions for a predetermined period (e.g., 30 days).[1]

-

Specimen Cleaning: After the immersion period, remove the specimens, clean them with 10% sulfuric acid for a short duration (e.g., 3 minutes) to remove corrosion products, rinse with distilled water, and dry.

-

Final Weighing: Accurately weigh the cleaned and dried specimens.

-

Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 Where:

-

W₀ is the weight loss of the specimen in the blank solution.

-

Wᵢ is the weight loss of the specimen in the inhibitor-containing solution.

-

Potentiodynamic Polarization (PDP) Protocol

This electrochemical technique is used to study the kinetics of anodic and cathodic reactions and to determine the type of inhibitor.

Objective: To determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes, and to classify the inhibitor as anodic, cathodic, or mixed-type.

Materials:

-

Three-electrode electrochemical cell (working electrode: metal specimen, counter electrode: platinum, reference electrode: Ag/AgCl)

-

Potentiostat/Galvanostat

-

Corrosive medium with and without inhibitor

Procedure:

-

Electrode Preparation: Prepare the working electrode by embedding the metal specimen in an appropriate resin, leaving a defined surface area exposed. Polish the exposed surface to a mirror finish.

-

Cell Setup: Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode in the test solution (with or without inhibitor).

-

Stabilization: Allow the system to stabilize by immersing the electrodes in the solution for a certain period until a stable open-circuit potential (OCP) is reached.

-

Polarization Scan: Apply a potential scan from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

-

Data Analysis: Plot the resulting polarization curve (log current density vs. potential). Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear Tafel regions of the anodic and cathodic branches to their intersection.

-

Inhibition Efficiency Calculation: IE% = [(icorr₀ - icorrᵢ) / icorr₀] x 100 Where:

-

icorr₀ is the corrosion current density in the blank solution.

-

icorrᵢ is the corrosion current density in the inhibitor-containing solution.

-

Electrochemical Impedance Spectroscopy (EIS) Protocol

EIS is a non-destructive technique that provides information about the corrosion resistance and the formation of a protective film on the metal surface.

Objective: To determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl) to evaluate the inhibitor's performance.

Materials:

-

Same as for PDP measurements, with the addition of a frequency response analyzer.

Procedure:

-

Cell Setup and Stabilization: Follow the same initial steps as in the PDP protocol to set up the electrochemical cell and allow the system to stabilize at the OCP.

-

Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.

-

Data Analysis: The impedance data is typically represented as Nyquist and Bode plots.

-

Nyquist Plot: A plot of the imaginary part of impedance (-Z'') versus the real part (Z'). The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct).

-

Bode Plot: Plots of the impedance modulus (|Z|) and phase angle (θ) versus frequency. A higher impedance modulus at low frequencies and a broader phase angle peak indicate better corrosion protection.

-

-

Inhibition Efficiency Calculation: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 Where:

-

Rct₀ is the charge transfer resistance in the blank solution.

-

Rctᵢ is the charge transfer resistance in the inhibitor-containing solution.

-

Visualizations